(3-Methoxypropyl)(trimethyl)phosphanium iodide
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Overview
Description
(3-Methoxypropyl)(trimethyl)phosphanium iodide is an organophosphorus compound with the molecular formula C7H18IOP. It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups and an iodide counterion . This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(trimethyl)phosphanium iodide typically involves the reaction of trimethylphosphine with 3-iodopropyl methanol. The reaction proceeds under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane . The general reaction scheme can be represented as follows:
P(CH3)3+CH3OCH2CH2CH2I→(3-Methoxypropyl)(trimethyl)phosphanium iodide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)(trimethyl)phosphanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium halides, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phosphonium salts.
Oxidation: The major product is the phosphine oxide.
Reduction: The major product is the phosphine.
Scientific Research Applications
(3-Methoxypropyl)(trimethyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: It is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)(trimethyl)phosphanium iodide involves its ability to form ylides, which are intermediates in various organic reactions. The phosphorus atom in the compound can stabilize a negative charge, making it a good nucleophile. This property is exploited in reactions such as the Wittig reaction, where the compound reacts with carbonyl compounds to form alkenes .
Comparison with Similar Compounds
Similar Compounds
- Methyltriphenylphosphonium iodide
- Ethyltriphenylphosphonium iodide
- Butyltriphenylphosphonium iodide
Uniqueness
(3-Methoxypropyl)(trimethyl)phosphanium iodide is unique due to the presence of the methoxypropyl group, which imparts different solubility and reactivity characteristics compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective .
Properties
CAS No. |
61152-23-6 |
---|---|
Molecular Formula |
C7H18IOP |
Molecular Weight |
276.10 g/mol |
IUPAC Name |
3-methoxypropyl(trimethyl)phosphanium;iodide |
InChI |
InChI=1S/C7H18OP.HI/c1-8-6-5-7-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SCHPXGKXXJFEFF-UHFFFAOYSA-M |
Canonical SMILES |
COCCC[P+](C)(C)C.[I-] |
Origin of Product |
United States |
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